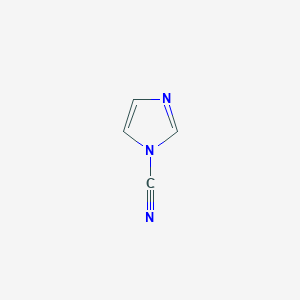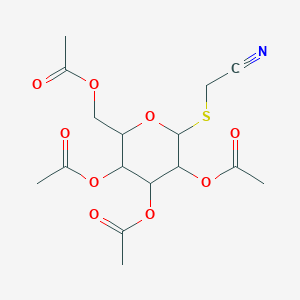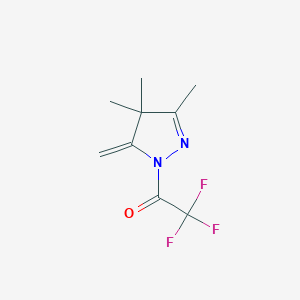
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) can cause significant biochemical and physiological effects. For example, the compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the growth of certain bacterial and fungal species by disrupting membrane integrity and interfering with metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to exhibit activity against a wide range of microbial and cancer cell lines, making it a valuable tool for studying these diseases. However, one limitation of using the compound is its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI). One area of research is the development of new derivatives with improved activity and selectivity. Another direction is the investigation of the compound's potential use in combination therapies for cancer and infectious diseases. Furthermore, the compound's potential use as a catalyst in organic synthesis reactions warrants further investigation. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of the compound, which can guide its safe and effective use in various applications.
In conclusion, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and agriculture. Its synthesis method is relatively simple and cost-effective, and it has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and future applications.
Métodos De Síntesis
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) involves the reaction of 3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)pyrazole with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The reaction proceeds under reflux conditions, and the resulting product is obtained by filtration and recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective and efficient way to produce the compound.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests. Furthermore, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
115174-64-6 |
|---|---|
Nombre del producto |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) |
Fórmula molecular |
C9H11F3N2O |
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3,4,4-trimethyl-5-methylidenepyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3N2O/c1-5-8(3,4)6(2)14(13-5)7(15)9(10,11)12/h2H2,1,3-4H3 |
Clave InChI |
VOZRJUALJZKLGT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
SMILES canónico |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
Sinónimos |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



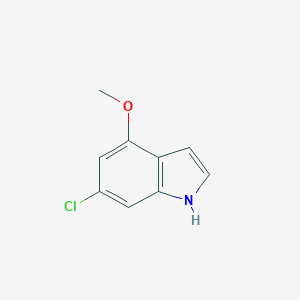
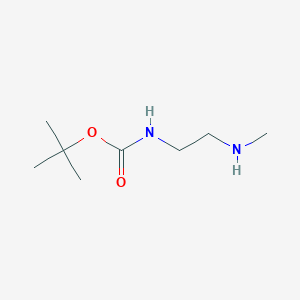
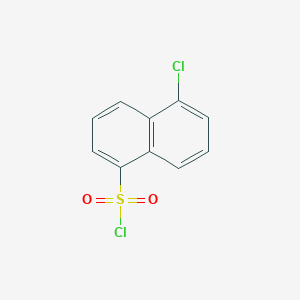
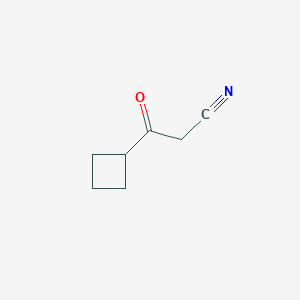
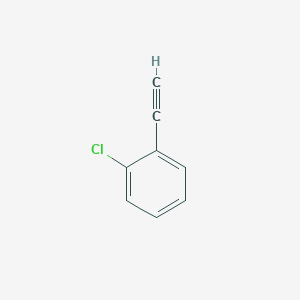
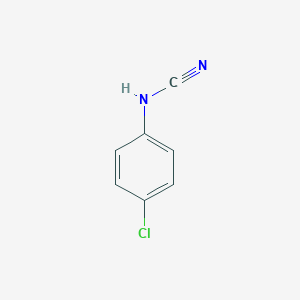
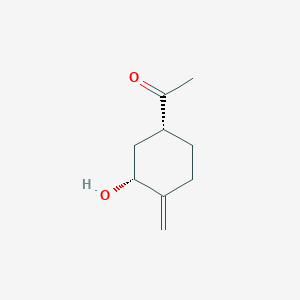
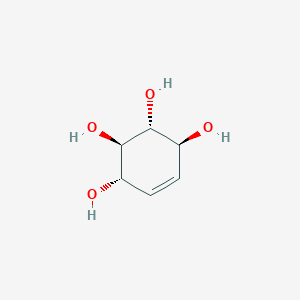
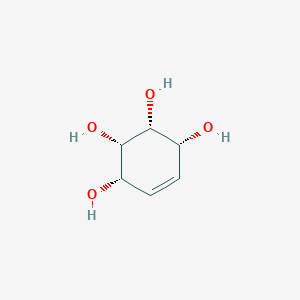
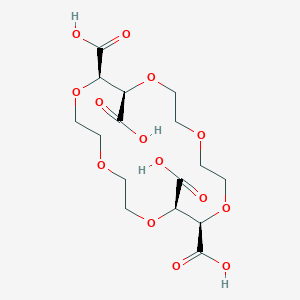
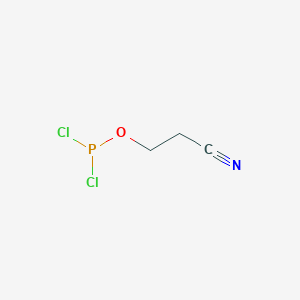
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
